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molecular formula C11H11BrCl2O B8312365 1-Bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one

1-Bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one

Cat. No. B8312365
M. Wt: 310.01 g/mol
InChI Key: ZLDPQAZOHZSZGX-UHFFFAOYSA-N
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Patent
US06187802B1

Procedure details

A solution of bromine (1.84 ml) in ether (25 ml) was added dropwise over 1 hour at ambient temperature to a stirred solution of 3-(3,4-dichlorophenyl)-3-methylbutan-2-one (8.24 g) in ether (250 ml). After the addition was complete and the bromine colour had dissipated, the mixture was stirred at ambient temperature for a further 30 minutes then it was washed with water (100 ml), saturated aqueous sodium hydrogen carbonate solution (2×100 ml) and water (100 ml), dried (MgSO4), and the solvent removed in vacuo to give 1-bromo-3-(3,4-dichlorophenyl)-3 methylbutan-2-one as an oil (9.57 g) which was used without purification.
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([CH3:16])([CH3:15])[C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][C:9]=1[Cl:10]>CCOCC>[Br:1][CH2:13][C:12](=[O:14])[C:11]([C:6]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
1.84 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8.24 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C(C)=O)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
it was washed with water (100 ml), saturated aqueous sodium hydrogen carbonate solution (2×100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(C(C)(C)C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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